

Physical and chemical properties of Torosachrysone 8-O-beta-gentiobioside

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Compound of Interest

Torosachrysone 8-O-betagentiobioside

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An In-depth Technical Guide to Torosachrysone 8-O-beta-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside isolated from the seeds of Cassia tora (also known as Senna tora) and fungi of the genus Cortinarius. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available literature and chemical databases. While direct experimental data on the biological activities of the gentiobioside derivative is limited, this guide also discusses the activities of its aglycone, torachrysone, and the closely related torachrysone-8-O-β-D-glucoside, to provide context and suggest potential areas for future investigation. This guide includes tabulated physicochemical data, a generalized isolation protocol, and visual diagrams to illustrate logical relationships and potential experimental workflows.

Chemical and Physical Properties

Torosachrysone 8-O-beta-gentiobioside is a yellow crystalline powder. Its core structure is a torachrysone aglycone, which is a derivative of 1,8-dihydroxynaphthalene, linked to a



gentiobiose (a disaccharide of two glucose units) moiety at the 8-position via an O-glycosidic bond.

Physicochemical Data

The following tables summarize the key physical and chemical properties of **Torosachrysone 8-O-beta-gentiobioside**. There have been some discrepancies in the literature and commercial supplier data regarding its molecular formula and weight. The data presented here is based on the most consistent information from scientific databases.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C26H34O14	PubChem[1][2]
Molecular Weight	570.5 g/mol	PubChem[1][2]
Appearance	Solid	PubChem[1]
Melting Point	221 °C	PubChem[1]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	ChemFaces[3]

Table 2: Computed Chemical Properties



Property	Value	Source
XLogP3-AA	-0.9	PubChem[1][2]
Hydrogen Bond Donor Count	8	PubChem[1][2]
Hydrogen Bond Acceptor Count	14	PubChem[1][2]
Rotatable Bond Count	8	PubChem[1][2]
Exact Mass	570.19485575 Da	PubChem[1][2]
Topological Polar Surface Area	225 Ų	PubChem[1][2]
Heavy Atom Count	40	PubChem[1][2]
Complexity	846	PubChem[1][2]

Note: The properties in Table 2 are computationally generated and may differ slightly from experimentally determined values.

Sourcing and Isolation Natural Sources

Torosachrysone 8-O-beta-gentiobioside has been identified in the following natural sources:

- Seeds of Cassia torosa (Senna tora): This is the most cited source for the compound.[4]
- Fungi of the genus Cortinarius: The diastereoisomeric gentiobiosides of both (R)- and (S)torosachrysone have been isolated from Australian toadstools of this genus.

Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of **Torosachrysone 8-O-beta-gentiobioside** from the seeds of Cassia tora, based on common phytochemical extraction and purification techniques. The original isolation was reported by Kitanaka and Takido in 1984.[4] [5]

Step 1: Extraction



- Obtain dried and powdered seeds of Cassia tora.
- Perform a solvent extraction using a 70% ethanol solution. This is a common method for extracting phenolic glycosides.
- The extraction is typically carried out at room temperature with agitation for several hours or days, or under reflux for a shorter period.
- Filter the extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure to yield a crude extract.

Step 2: Fractionation

The crude extract is often subjected to liquid-liquid partitioning to separate compounds
based on polarity. A typical scheme would involve partitioning between water and solvents of
increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides
like Torosachrysone 8-O-beta-gentiobioside are expected to partition into the more polar
fractions (e.g., ethyl acetate or n-butanol).

Step 3: Chromatographic Purification

- The enriched fraction is then subjected to repeated column chromatography for purification.
- Column materials: Silica gel is commonly used for initial purification, followed by reversephase C18 silica gel for higher resolution separation of polar compounds.
- Mobile phase: A gradient elution system is typically employed. For silica gel, a mixture of chloroform and methanol, or ethyl acetate and methanol, with increasing polarity is common.
 For reverse-phase chromatography, a gradient of methanol and water is typically used.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Fractions containing pure Torosachrysone 8-O-beta-gentiobioside are combined and the solvent is evaporated to yield the final product.





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Generalized workflow for the isolation of **Torosachrysone 8-O-beta-gentiobioside**.

Biological Activity and Potential Signaling Pathways

Direct research on the biological activities and signaling pathways of **Torosachrysone 8-O-beta-gentiobioside** is not extensively documented in publicly available literature. However, studies on its aglycone (torachrysone) and the structurally similar Torachrysone-8-O- β -D-glucoside provide valuable insights into its potential therapeutic effects.

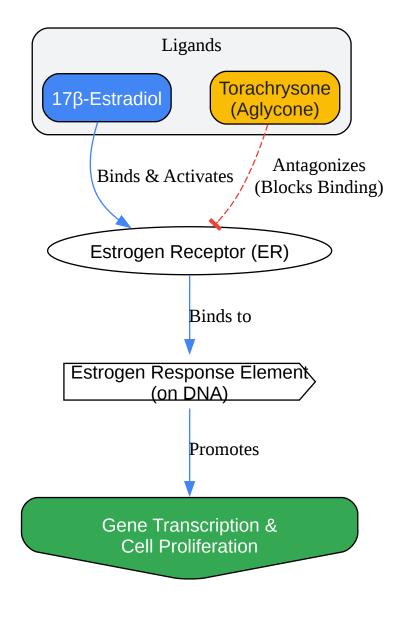
Anti-estrogenic Activity (of Aglycone)

The aglycone, torachrysone, has been shown to possess significant anti-estrogenic activity.[6]

Experimental Protocol: Anti-estrogenic Activity Assay

- Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.
- Culture: Cells are maintained in a phenol red-free medium supplemented with charcoalstripped fetal bovine serum to eliminate exogenous estrogens.
- Treatment: Cells are treated with a known concentration of 17β-estradiol to induce proliferation. Concurrently, cells are treated with varying concentrations of the test compound (e.g., torachrysone).
- Assay: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a viability assay such as the MTT assay.
- Endpoint: A decrease in estradiol-induced cell proliferation indicates anti-estrogenic activity. The IC₅₀ value (the concentration that inhibits 50% of the estrogen-induced proliferation) is calculated.





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Proposed anti-estrogenic mechanism of the aglycone, torachrysone.

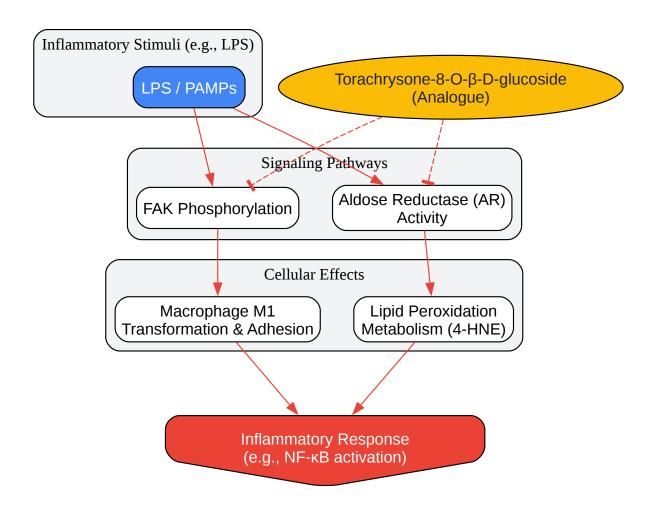
Anti-inflammatory Activity (of Glucoside Analogue)

Torachrysone-8-O-β-D-glucoside, a closely related compound, has demonstrated significant anti-inflammatory effects.[7] Its mechanisms of action have been studied in detail and may suggest similar potential for the gentiobioside.

Two key pathways have been identified for the glucoside:



- Inhibition of Focal Adhesion Kinase (FAK) Phosphorylation: This action restrains the morphological transformation of macrophages into a pro-inflammatory M1 phenotype and reduces their adhesion.[8]
- Inhibition of Aldose Reductase (AR): This blocks the metabolism of lipid peroxidation products like 4-hydroxynonenal (4-HNE), preventing the formation of protein adducts that cause cellular damage and inflammation. This effect is also linked to the upregulation of NRF2-downstream antioxidant factors.[7]



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Anti-inflammatory pathways of the analogue Torachrysone-8-O-β-D-glucoside.



Cytotoxicity (of Glucoside Analogue)

Torachrysone-8-O- β -D-glucoside has been reported to exhibit cytotoxic effects against several cancer cell lines, including SK-LU-1 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with IC $_{50}$ values of 74.73, 71.67, and 65.10 μ M, respectively.[9] While this data is for the glucoside, it suggests that the gentiobioside may also possess cytotoxic properties worthy of investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing serial dilutions of
 Torosachrysone 8-O-beta-gentiobioside. Include a vehicle control (e.g., DMSO) and a
 positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

Torosachrysone 8-O-beta-gentiobioside is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, a significant portion of the available data is computational. The primary area requiring further research is the



elucidation of its specific biological activities. The known anti-estrogenic properties of its aglycone and the anti-inflammatory and cytotoxic effects of its glucoside analogue strongly suggest that **Torosachrysone 8-O-beta-gentiobioside** is a promising candidate for further investigation in oncology and inflammatory diseases.

Future research should focus on:

- Comprehensive Biological Screening: Performing in-depth studies to confirm and quantify the cytotoxic, anti-inflammatory, anti-estrogenic, and antioxidant activities of the gentiobioside itself.
- Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by Torosachrysone 8-O-beta-gentiobioside to understand how it exerts its biological effects.
- Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and testing its efficacy and safety in animal models of relevant diseases.

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